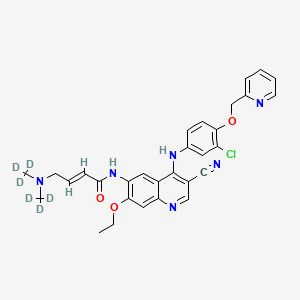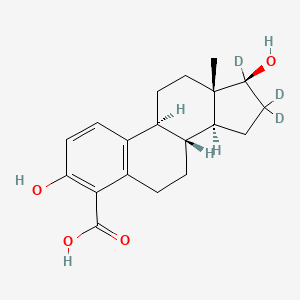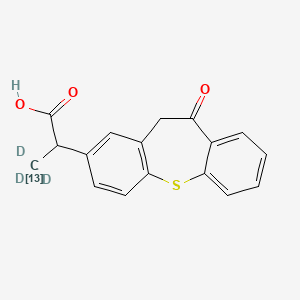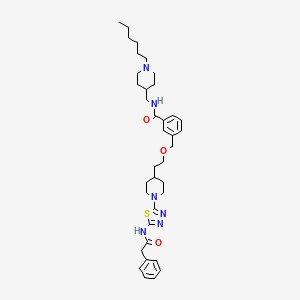
Cox-2-IN-22
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cox-2-IN-22 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cox-2-IN-22 typically involves multi-step organic reactions. One common method includes the use of in situ click chemistry, where the COX-2 active site itself is used as a reaction vessel to generate highly specific inhibitors . This method involves the selection of appropriate chemical building blocks that are assembled into the final inhibitor within the active site of COX-2.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Cox-2-IN-22 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Cox-2-IN-22 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the inhibition of COX-2 and its role in various chemical pathways.
Biology: Investigated for its effects on cellular processes involving inflammation and cancer.
Medicine: Potential therapeutic agent for treating inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of new anti-inflammatory drugs and cancer therapies
Mechanism of Action
Cox-2-IN-22 exerts its effects by selectively inhibiting the COX-2 enzyme, preventing the conversion of arachidonic acid into prostaglandins. This inhibition reduces inflammation and pain. The molecular targets include the active site of COX-2, where this compound binds and blocks the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: Another selective COX-2 inhibitor used to treat pain and inflammation.
Etoricoxib: Known for its use in treating arthritis and other inflammatory conditions.
Rofecoxib: Previously used as an anti-inflammatory drug but withdrawn due to safety concerns
Uniqueness
Cox-2-IN-22 is unique due to its high specificity and potency in inhibiting COX-2, making it a promising candidate for therapeutic applications with potentially fewer side effects compared to other COX-2 inhibitors .
Properties
Molecular Formula |
C29H24O7 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
8-(3,5-dimethoxyphenyl)-4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]furo[2,3-h]chromen-2-one |
InChI |
InChI=1S/C29H24O7/c1-31-20-9-17(10-21(14-20)32-2)5-6-18-13-28(30)36-29-24(18)7-8-26-25(29)16-27(35-26)19-11-22(33-3)15-23(12-19)34-4/h5-16H,1-4H3/b6-5+ |
InChI Key |
DXJLEIVEYFLNDY-AATRIKPKSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C2=CC(=O)OC3=C2C=CC4=C3C=C(O4)C5=CC(=CC(=C5)OC)OC)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=CC(=O)OC3=C2C=CC4=C3C=C(O4)C5=CC(=CC(=C5)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-1-phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B12412968.png)













